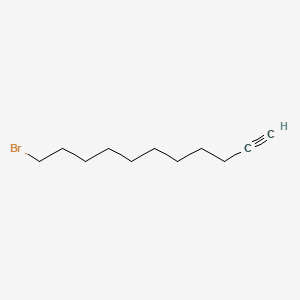

1-Undecyne, 11-bromo-

Description

1-Undecyne, 11-bromo- (CAS 71317-72-1) is a terminal alkyne with a bromine atom at the 11th carbon position. Its molecular formula is C₁₁H₁₉Br, and it combines the reactivity of a triple bond with the functional versatility of a bromine substituent.

The compound’s alkyne group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the bromine atom allows nucleophilic substitution or elimination reactions.

Properties

IUPAC Name |

11-bromoundec-1-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19Br/c1-2-3-4-5-6-7-8-9-10-11-12/h1H,3-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAQFVRPONMOMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3072329 | |

| Record name | 1-Undecyne, 11-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71317-72-1 | |

| Record name | 11-Bromo-1-undecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71317-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Undecyne, 11-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071317721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Undecyne, 11-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Undecyne, 11-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

-

Initiation : A composite initiator system—comprising an organic peroxide (e.g., benzoyl peroxide) and a tertiary amine (e.g., N,N-dimethylaniline)—generates free radicals under mild thermal conditions.

-

Propagation : The radicals abstract a hydrogen atom from HBr, producing bromine radicals that selectively add to the terminal carbon of the alkyne.

-

Termination : The reaction yields 11-bromo-1-undecyne via anti-Markovnikov orientation, avoiding competing Markovnikov products.

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Initiator ratio (peroxide:amine) | 0.2–5:1 | Maximizes radical flux |

| Solvent | Toluene or DMF | Enhances solubility |

| Temperature | 25–40°C | Balances reaction rate and selectivity |

| HBr gas flow rate | 0.5–1.5 L/min | Prevents oligomerization |

This method achieves yields of 78–85% under optimized conditions.

Nucleophilic Substitution of Chloroalkyne Precursors

A substitution strategy, analogous to the synthesis of 5-hexyn-1-amine in RSC publications, replaces a chlorine atom in 11-chloro-1-undecyne with bromide.

Procedure

-

Substrate Preparation : 11-Chloro-1-undecyne is synthesized via chlorination of 1-undecyne using sulfuryl chloride (SO₂Cl₂) in dichloromethane.

-

Bromide Exchange : The chloroalkyne reacts with potassium bromide (KBr) in dimethylformamide (DMF) at 25°C for 24 hours.

Key Considerations

-

Solvent Choice : DMF facilitates polar transition states, accelerating substitution.

-

Byproduct Removal : Washing with diethyl ether precipitates KCl, simplifying purification.

Appel Reaction for Direct Bromination

The Appel reaction converts a primary alcohol precursor (11-hydroxy-1-undecyne) into the bromide using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Synthetic Route

-

Alcohol Synthesis : 11-Hydroxy-1-undecyne is prepared via oxidation of 1-undecyne with mercuric acetate, followed by reduction.

-

Bromination :

Advantages and Limitations

-

Efficiency : Yields exceed 80% in anhydrous conditions.

-

Cost : High reagent expense limits industrial use.

Industrial-Scale Production via Continuous Flow Reactors

Modern facilities employ tubular reactors for large-scale synthesis, combining radical initiation and precise temperature control.

Process Overview

-

Feedstock Mixing : 1-Undecyne and HBr gas are combined in toluene at 30°C.

-

Radical Initiation : A peroxide-amine initiator mixture is injected upstream to ensure uniform radical distribution.

-

Product Isolation : Continuous extraction with cyclohexane separates the bromide from unreacted HBr.

| Metric | Value |

|---|---|

| Throughput | 120 kg/h |

| Purity | >99% |

| Energy Consumption | 15 kWh/kg |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Radical Hydrobromination | 85 | 98 | High | $$ |

| Nucleophilic Substitution | 72 | 95 | Moderate | $ |

| Appel Reaction | 82 | 97 | Low | $$$ |

| Continuous Flow | 88 | 99 | Very High | $$ |

Chemical Reactions Analysis

1-Undecyne, 11-bromo- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different functionalized derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding alkane or alkene, depending on the reaction conditions and reagents used.

Oxidation Reactions: Oxidation of 1-Undecyne, 11-bromo- can lead to the formation of carboxylic acids or other oxygenated products. Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents

Scientific Research Applications

Organic Synthesis

1-Undecyne, 11-bromo- serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of brominated derivatives through reactions such as nucleophilic substitution and metallocene-catalyzed copolymerization with ethylene to form brominated polyethylene .

Polymer Production

This compound is utilized in the production of advanced polymer dielectrics and anion exchange membranes (AEMs) for alkaline fuel cells. The brominated polyethylene synthesized from 1-undecyne, 11-bromo- exhibits enhanced electrical properties, making it suitable for high-performance applications .

Biochemical Applications

Due to its reactivity, 1-undecyne, 11-bromo- is employed in biochemical studies for the synthesis of biologically active molecules. Its role as a reagent allows researchers to explore various biochemical pathways and mechanisms .

Case Study 1: Antimicrobial Properties

Research has indicated that derivatives of 1-undecyne, 11-bromo- exhibit significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy against E. coli and Staphylococcus aureus, the compound demonstrated concentration-dependent inhibition:

| Concentration (μg/mL) | % Inhibition E. coli | % Inhibition S. aureus |

|---|---|---|

| 62.5 | 79.5 | 87.0 |

| 125 | 93.6 | 100 |

| 250 | 100 | - |

These findings suggest potential applications in developing new antimicrobial agents .

Case Study 2: Polymer Synthesis

In a study focused on synthesizing cyclic peptide-based rotaxanes, researchers utilized 1-undecyne, 11-bromo- as a key reactant. The compound was reacted with phthalimide potassium salt under controlled conditions to yield complex structures that have implications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of 1-Undecyne, 11-bromo- involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the alkyne moiety can participate in addition reactions. These properties make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

1-Undecyne (CAS 2243-98-3)

- Molecular Formula : C₁₁H₂₀

- Molecular Weight : 152.28 g/mol

- Key Properties: Boiling Point: ~485.65 K (predicted) Reactivity: Undergoes homocoupling with gold catalysts, though yields (19%) are lower than shorter-chain alkynes (e.g., 65–80% for 1-decyne) due to steric and electronic effects . Applications: Used in alkynone synthesis (e.g., γ,δ-hexadecynone) and as a volatile flavor compound in food analysis .

Comparison :

1-Bromoundecane (CAS 693-67-4)

Comparison :

- 1-Undecyne, 11-bromo- differs by having a triple bond, making it more reactive toward addition and coupling reactions.

- The alkyne group introduces rigidity and electron-deficient character, contrasting with the saturated, flexible 1-bromoundecane.

11-Chloro-1-undecene (CAS 872-17-3)

- Molecular Formula : C₁₁H₂₁Cl

- Molecular Weight : 188.74 g/mol

- Applications: Not explicitly stated, but likely used in polymer or pharmaceutical synthesis .

Comparison :

- 1-Undecyne, 11-bromo- has a triple bond (sp-hybridized carbons) versus a double bond (sp²) in 11-chloro-1-undecene.

- Bromine’s higher leaving-group ability compared to chlorine may enhance substitution reactivity.

1-Bromo-propyne (CAS 106-96-7)

- Molecular Formula : C₃H₃Br

- Molecular Weight : 118.96 g/mol

- Key Properties: Reactivity: Terminal bromoalkyne participates in Sonogashira coupling or cycloadditions . Hazard: Highly flammable and reactive due to short chain length .

Comparison :

- 1-Undecyne, 11-bromo- shares triple bond reactivity but has a longer alkyl chain, reducing volatility and increasing hydrophobicity.

- The longer chain may hinder catalytic access in coupling reactions compared to 1-bromo-propyne .

Data Table: Comparative Properties

Research Findings and Challenges

- Homocoupling Reactivity : Gold-catalyzed homocoupling of 1-undecyne yields 19% product, significantly lower than shorter-chain alkynes (e.g., 65–80% for 1-decyne) . Bromination at the terminal position may further reduce efficiency due to steric hindrance.

- Synthetic Pathways: While 11-bromoundecanol is synthesized via halogenation of 10-undecyn-1-ol , analogous methods for 1-Undecyne, 11-bromo- are unreported, posing a research gap.

- Thermodynamic Properties : The brominated alkyne is expected to have higher melting and boiling points than 1-Undecyne due to increased molecular weight and polarity .

Biological Activity

1-Undecyne, 11-bromo- is an organic compound with the molecular formula and a molecular weight of approximately 231.17 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities and applications.

- Molecular Formula :

- Molecular Weight : 231.173 g/mol

- LogP (Partition Coefficient) : 4.135, indicating its hydrophobic nature which may influence its biological interactions .

1-Undecyne, 11-bromo- exhibits biological activity primarily through its interactions with cellular components and enzymes. The presence of the bromine atom enhances its reactivity and potential for forming complexes with biomolecules. This compound can inhibit enzyme activity by binding to active sites or altering cellular membrane properties, which affects various cellular processes .

Applications in Research

1-Undecyne, 11-bromo- is utilized as a probe in biochemical assays to study enzyme activity and protein interactions. Its ability to form stable complexes with metal ions makes it particularly useful in these contexts.

Enzyme Inhibition Studies

A study examining the effects of 1-undecyne derivatives on enzyme activity demonstrated that the brominated variant effectively inhibited certain enzymes involved in metabolic pathways. The inhibition was attributed to the compound's ability to bind to the enzyme's active site, thereby preventing substrate access .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Undecyne | Moderate antimicrobial properties | |

| 11-Bromo-1-undecene | Potential enzyme inhibitor | |

| Diethyl 10-undecyn-1-ylphosphonate | Used as a probe for enzyme studies |

The comparative analysis indicates that while similar compounds have varying degrees of biological activity, the presence of a bromine atom in 1-undecyne, 11-bromo-, may enhance its reactivity and specificity towards biological targets.

Q & A

Basic: What experimental protocols are recommended for synthesizing 1-Undecyne, 11-bromo- with high purity?

Methodological Answer:

- Step 1: Reaction Setup

Use alkyne bromination under controlled conditions (e.g., Hünig’s base with N-bromosuccinimide in anhydrous THF) to minimize side reactions. Ensure inert atmosphere (N₂/Ar) to prevent oxidation . - Step 2: Purification

Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in non-polar solvents to isolate the compound. Monitor purity via GC-MS or HPLC . - Step 3: Characterization

Validate structure using H/C NMR (CDCl₃ solvent) and FT-IR (C≡C stretch ~2100 cm⁻¹, C-Br ~650 cm⁻¹). Cross-reference data with NIST Webbook entries for 1-alkyne derivatives .

Advanced: How can conflicting spectroscopic data for 1-Undecyne, 11-bromo- be resolved during characterization?

Methodological Answer:

- Data Cross-Validation:

Combine multiple techniques (e.g., 2D NMR such as HSQC/HMBC to confirm connectivity) and high-resolution mass spectrometry (HRMS) for molecular formula verification. - Controlled Replication:

Repeat synthesis under identical conditions to rule out batch-specific anomalies. Compare results with literature-reported C chemical shifts for bromo-alkynes (e.g., δ ~75–85 ppm for sp-hybridized carbons adjacent to Br) . - Statistical Analysis:

Apply Grubbs’ test to identify outliers in replicate measurements. Use software like MestReNova for spectral deconvolution if overlapping signals obscure interpretation .

Basic: What safety protocols are critical when handling 1-Undecyne, 11-bromo- in the laboratory?

Methodological Answer:

- Hazard Mitigation:

Work in a fume hood with nitrile gloves and splash goggles. Avoid contact with oxidizing agents (e.g., peroxides) due to the compound’s alkyne reactivity. - Waste Management:

Quench residual bromine-containing intermediates with NaHSO₃ before disposal. Store in amber glass vials under refrigeration to prevent photodegradation .

Advanced: How can factorial design optimize reaction yields for 1-Undecyne, 11-bromo- derivatives?

Methodological Answer:

-

Variable Selection:

Test factors like temperature (25–60°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DCM) using a 2³ factorial design. -

Data Collection:

Record yields for each combination and analyze via ANOVA to identify significant variables. Example of a fractional factorial matrix:Run Temp (°C) Catalyst (mol%) Solvent Yield (%) 1 25 5 THF 62 2 60 15 DCM 88 -

Optimization:

Use response surface methodology (RSM) to model interactions and predict ideal conditions. Validate with triplicate runs .

Basic: What computational tools are suitable for predicting the physicochemical properties of 1-Undecyne, 11-bromo-?

Methodological Answer:

- Software Recommendations:

Advanced: How do steric effects influence the regioselectivity of 1-Undecyne, 11-bromo- in Sonogashira couplings?

Methodological Answer:

- Mechanistic Probes:

Conduct kinetic studies with varying aryl halide substrates (e.g., para- vs. ortho-substituted iodobenzenes). Monitor reaction progress via in-situ IR for alkyne consumption. - Steric Parameterization:

Use Taft or Charton steric constants to correlate substituent bulk with reaction rates. Compare with DFT-calculated transition-state geometries (e.g., bond angles/distances) .

Basic: How should researchers address discrepancies in reported boiling points for 1-Undecyne, 11-bromo-?

Methodological Answer:

- Literature Audit:

Cross-check values across primary sources (e.g., ACS journals, NIST) rather than secondary databases. Note measurement conditions (e.g., reduced pressure vs. ambient). - Experimental Replication:

Perform boiling point determination using a calibrated microdistillation apparatus under documented pressure (e.g., 10 mmHg). Report uncertainties (±2°C) .

Advanced: What strategies enhance the reproducibility of catalytic applications involving 1-Undecyne, 11-bromo-?

Methodological Answer:

- Precision in Protocol:

Standardize catalyst pre-treatment (e.g., Pd/C activation under H₂ flow) and substrate purity thresholds (>98% by GC). - Open-Science Practices:

Share raw NMR spectra and chromatograms in supplementary materials. Use platforms like Zenodo for dataset archiving .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.